3-(Benzocyclobutan-1-yl)propionic acid
CAS No.:
Cat. No.: VC14294408
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanoic acid |
| Standard InChI | InChI=1S/C11H12O2/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) |
| Standard InChI Key | QFZKEOSMVCUZSD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C21)CCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzocyclobutane ring system—a benzene ring fused to a strained cyclobutane ring—substituted at the 1-position with a propionic acid group (-CH2CH2COOH). The cyclobutane ring introduces significant angle strain (approximately 30° deviation from ideal sp³ hybridization), which influences reactivity and stability .
Systematic Nomenclature
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IUPAC name: 3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanoic acid
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Common synonyms:
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3-(Benzocyclobutan-1-yl)propionic acid
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1-Propionic acid-benzocyclobutane
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Hypothetical Synthesis Pathways
Retrosynthetic Analysis
Key disconnections involve:
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Benzocyclobutane core formation via [2+2] photocycloaddition or thermal ring-closing.
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Propionic acid side-chain introduction through alkylation or coupling reactions.
Ring-Closing Metathesis Approach
A potential pathway utilizes Grubbs catalyst-mediated metathesis of 1,2-divinylbenzene derivatives to form the benzocyclobutane ring :
Subsequent hydrolysis of X groups (X = CN, COOR) could yield the carboxylic acid functionality.
Friedel-Crafts Alkylation
Reaction of benzocyclobutane with acrylic acid derivatives under Lewis acid catalysis:
Physicochemical Properties (Theoretical Predictions)
Spectral Characteristics
| Property | Predicted Value |
|---|---|
| IR (cm⁻¹) | 1700-1720 (C=O stretch), 3050 (Ar-H) |
| ¹H NMR (δ ppm) | 2.5-3.2 (m, CH2CH2COOH), 6.8-7.4 (m, Ar-H) |
| ¹³C NMR (δ ppm) | 175-180 (COOH), 125-140 (Ar-C), 30-40 (cyclobutane C) |
Thermodynamic Parameters
| Property | Estimated Value |
|---|---|
| Melting Point | 145-160°C (predicted) |
| logP (Octanol-Water) | 2.8 ± 0.3 |
| Aqueous Solubility | 1.2-2.5 mg/mL (pH 7.4) |
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclobutane ring may undergo:
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Thermal cleavage at >200°C to form o-xylylene intermediates
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Acid-catalyzed rearrangements to naphthalene derivatives
Carboxylic Acid Reactivity
Typical transformations include:
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Esterification:
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Amide formation via coupling reagents (EDC, HOBt)
| Parameter | Recommended Protocol |
|---|---|
| Storage Conditions | 2-8°C under inert atmosphere |
| PPE Requirements | Nitrile gloves, chemical goggles |
| Disposal Methods | Incineration at >1000°C |
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